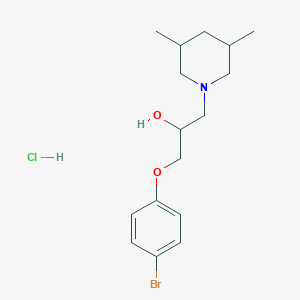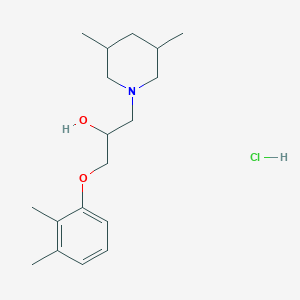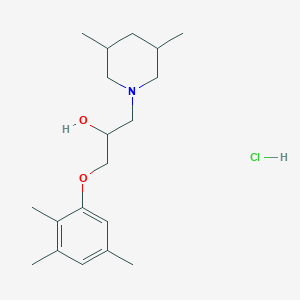
1-(4-methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride, also known as 4-Methyl-1-piperidin-3-yl-2,3,5-trimethylphenoxypropan-2-ol hydrochloride, is a synthetic compound used in scientific research. It is a white crystalline solid with a molecular formula of C17H29ClNO2 and a molecular weight of 312.88 g/mol. It has a melting point of approximately 170 °C and is soluble in water and alcohol.
Aplicaciones Científicas De Investigación
1-(4-Methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride is used in scientific research to study the structure and function of proteins, enzymes, and other biological molecules. It is also used to study the effects of drugs on the human body, as well as the effects of environmental pollutants.
Mecanismo De Acción
1-(4-Methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride binds to proteins and enzymes, altering their structure and function. It can also bind to hormones and other molecules, altering their activity.
Biochemical and Physiological Effects
1-(4-Methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride has been shown to affect the activity of enzymes involved in metabolic pathways, as well as the activity of hormones and other molecules. It has also been shown to affect the expression of certain genes, as well as the activity of certain receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-(4-Methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride in lab experiments has several advantages. It is relatively easy to synthesize and is relatively stable, making it ideal for use in experiments. It is also relatively non-toxic and does not have any known side effects. However, it is important to note that the compound is not water-soluble and has a relatively low solubility in organic solvents.
Direcciones Futuras
1-(4-Methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride has a wide range of potential applications in scientific research. Future research could focus on developing new synthesis methods, exploring new applications, and studying the effects of the compound on different biological systems. Additionally, further studies could be done to investigate the potential therapeutic applications of the compound, such as its use as a drug or a pesticide. Finally, research could be done to explore the potential toxicity of the compound and to develop methods to reduce its environmental impact.
Métodos De Síntesis
The synthesis of 1-(4-Methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride involves the use of a Grignard reaction. The Grignard reagent is prepared by reacting 4-Methylpiperidin-1-ylmagnesium bromide with 2,3,5-trimethylphenol. The resulting Grignard reagent is then reacted with 2-chloropropionic acid to yield the desired product.
Propiedades
IUPAC Name |
1-(4-methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.ClH/c1-13-5-7-19(8-6-13)11-17(20)12-21-18-10-14(2)9-15(3)16(18)4;/h9-10,13,17,20H,5-8,11-12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVDBNMAGVJBNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COC2=CC(=CC(=C2C)C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-dimethyl 2-[2-(azepan-1-yl)acetamido]benzene-1,4-dicarboxylate; oxalic acid](/img/structure/B6486492.png)
![1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-amine; 2-(adamantan-1-yl)propanedioic acid](/img/structure/B6486500.png)
![1-[2-(4-chlorophenoxy)ethoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B6486507.png)
![1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-[2-(4-ethylphenoxy)ethoxy]propan-2-ol hydrochloride](/img/structure/B6486514.png)

![(1E)-1-(4-fluorophenyl)-N-[3-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]methanimine; N,N-dimethylformamide](/img/structure/B6486528.png)
![N-[2-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide](/img/structure/B6486529.png)


![(5Z)-5-(hydroxyimino)-7-[(piperidin-1-yl)methyl]-5,8-dihydroquinolin-8-one dihydrochloride](/img/structure/B6486561.png)


![4-methyl-N-(4-{[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]amino}phenyl)pyrimidine-2-carboxamide](/img/structure/B6486573.png)
![ethyl 4-[2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl]piperazine-1-carboxylate hydrochloride](/img/structure/B6486588.png)